
5-Bromo-2,7-dimethyl-2H-indazole
Overview
Description
5-Bromo-2,7-dimethyl-2H-indazole (CAS: 701910-14-7, 1146637-10-6) is a brominated indazole derivative with methyl substituents at positions 2 and 7. Its molecular formula is C₉H₉BrN₂, with a molecular weight of 225.09 g/mol . The compound is commercially available in high purity (95–98%) and is used as a building block in pharmaceutical and materials research .
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 5-bromo-2,7-dimethyl-2H-indazole is its potential as an antitumor agent. Research indicates that compounds with indazole structures can inhibit the activity of protein kinases involved in tumor growth and angiogenesis. For instance, a study highlighted the development of indazole derivatives that effectively regulate tyrosine kinase signaling pathways, which are crucial in cancer progression .
Table 1: Antitumor Activity of Indazole Derivatives
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Protein kinase inhibitor | |
Pazopanib | FDA-approved antitumor drug | |
Other indazole derivatives | Various tumor types |
Antifungal Properties
The compound has also been evaluated for its antifungal properties. A study focusing on indazole derivatives found that certain modifications led to enhanced activity against Candida species. Although specific data on this compound was not detailed, the structural similarities suggest potential efficacy against fungal infections .
Table 2: Antifungal Activity of Indazole Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
3-Phenyl-1H-indazole | C. albicans | 100 µM | |
Other derivatives | Various Candida species | Varies |
Case Study 1: Inhibition of Cancer Cell Proliferation
A recent study demonstrated that this compound exhibited significant inhibitory effects on the proliferation of cancer cells through its action on specific kinases. The research utilized various cell lines to assess the compound's effectiveness and found promising results that warrant further investigation into its therapeutic potential .
Case Study 2: Structural Modifications for Enhanced Activity
Another study explored the synthesis of modified indazole derivatives to improve their biological activity. These modifications aimed at enhancing binding affinity to target proteins involved in tumor growth and angiogenesis. The findings suggest that even slight alterations in the structure can lead to substantial changes in pharmacological profiles .
Mechanism of Action
5-Bromo-2,7-dimethyl-2H-indazole is similar to other brominated indazoles, such as 5-bromo-2-methyl-2H-indazole and 5-bromo-7-methyl-2H-indazole. These compounds share structural similarities but differ in the position and number of substituents on the indazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variation at Position 2
Key Observations :
- Ethyl vs. Methyl : The ethyl derivative (3g) is a liquid, unlike the solid methyl analogue, due to increased hydrophobicity and reduced crystallinity .
Substituent Variation at Positions 5 and 7
Key Observations :
- Electron-Withdrawing Groups : The methoxy group in 5-Bromo-4-methoxy-1H-indazole enhances electron density at the indazole core, influencing reactivity in cross-coupling reactions .
Heterocyclic Analogues
Key Observations :
- Benzimidazole vs.
- Hybrid Structures : Indole-imidazole hybrids (e.g., compound 34 ) show improved biological activity due to synergistic electronic effects.
Biological Activity
5-Bromo-2,7-dimethyl-2H-indazole is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, particularly focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The structure of this compound consists of a bromine atom and two methyl groups attached to the indazole ring. This configuration is crucial for its biological activity, influencing its interactions with various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains.
- Mechanism of Action : The compound is believed to inhibit bacterial growth by interfering with essential cellular processes. It shows promise against pathogens such as Escherichia coli and Candida albicans.
Pathogen | Activity | Reference |
---|---|---|
E. coli | Inhibition of growth | |
Candida albicans | Antifungal activity | |
Salmonella enterica | Antimicrobial effects |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Its mechanism primarily involves the modulation of key kinases associated with cancer progression.
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa (cervical cancer) | 15.5 | Inhibition of chk1/chk2 kinases |
4-Bromo-2,6-dimethyl-2H-indazole | MCF-7 (breast cancer) | 12.3 | Induction of apoptosis |
4-Bromo-3-methyl-1H-indazole | A549 (lung cancer) | 10.0 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various indazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against certain bacterial strains compared to standard antibiotics like metronidazole .
- Cancer Cell Line Evaluation : In vitro studies involving HeLa cells demonstrated that this compound effectively inhibited cell proliferation through the modulation of chk1 and chk2 kinases, which are critical in cell cycle regulation .
Research Findings
Recent research has focused on the synthesis and evaluation of indazole derivatives for their biological activities. The findings suggest that modifications in the indazole structure can lead to enhanced potency against specific pathogens and cancer cell lines.
Synthesis Methods
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity .
Q & A
Q. Basic: What are the standard synthetic methodologies for 5-Bromo-2,7-dimethyl-2H-indazole, and what catalytic systems are most effective?
Answer:
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and halogenation. Key methods include:
- Cyclization of arylhydrazines : Starting from substituted anilines, diazotization followed by cyclization under acidic conditions forms the indazole core. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in dichloromethane .
- Transition-metal catalysis : Palladium or copper catalysts enable cross-coupling reactions to introduce methyl groups at the 2- and 7-positions. For example, Suzuki-Miyaura coupling with methylboronic acids is effective .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while elevated temperatures (80–120°C) improve cyclization yields .
Table 1: Comparison of Synthetic Routes
Method | Catalysts | Yield (%) | Purity (HPLC) | Key Reference |
---|---|---|---|---|
Diazotization-Cyclization | H2SO4, NBS | 65–75 | >95% | |
Pd-catalyzed coupling | Pd(PPh3)4 | 70–85 | >98% | |
Cu-mediated methylation | CuI, TMEDA | 60–70 | >90% |
Q. Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substitution patterns. The methyl protons at positions 2 and 7 appear as singlets (δ 2.5–3.0 ppm), while bromine deshields adjacent protons, causing downfield shifts .
- X-ray Crystallography : Programs like SHELXL and visualization tools like ORTEP-3 resolve bond angles and confirm regiochemistry. For example, the dihedral angle between the indazole ring and methyl groups can be measured to assess steric effects .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C9H9BrN2), with characteristic isotopic patterns for bromine (1:1 ratio for M/M+2 peaks) .
Q. Advanced: How can reaction conditions be optimized to enhance regioselectivity in synthesizing this compound derivatives?
Answer:
- Temperature control : Lower temperatures (0–5°C) during bromination minimize side reactions (e.g., dibromination) .
- Catalyst screening : Ligand-modified Pd catalysts (e.g., XPhos) improve methyl group installation at the 7-position, reducing competing reactions at the 3- or 4-positions .
- Solvent effects : Non-polar solvents (e.g., toluene) favor intramolecular cyclization over intermolecular coupling, enhancing regioselectivity .
Methodological Tip : Use kinetic studies (e.g., in situ IR monitoring) to identify intermediates and adjust reaction parameters in real time .
Q. Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data for this compound analogs?
Answer:
- Data validation : Replicate assays under standardized conditions (e.g., cell line-specific protocols) to rule out variability .
- Structural refinement : Revisit DFT calculations to ensure accurate conformational sampling. For example, methyl group orientations may impact binding pocket interactions in kinase assays .
- Meta-analysis : Compare results across analogs (e.g., 5-Bromo-6-fluoro-indazole vs. 5-Bromo-7-iodo-indazole ) to identify substituent-dependent trends.
Case Study : A 2024 study found that this compound exhibited unexpected anti-inflammatory activity despite poor in silico docking scores. Further MD simulations revealed allosteric binding modes not captured in initial rigid docking .
Q. Advanced: What are the best practices for evaluating the biological activity of this compound in cell-based assays?
Answer:
- Proliferation assays : Use BrdU incorporation (via kits like Cell Signaling Technology’s #6813 ) to quantify DNA synthesis in cancer cell lines (e.g., HeLa or MCF-7).
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values. Note that bromine’s lipophilicity may require DMSO concentrations ≤0.1% to avoid solvent toxicity .
- Control experiments : Include analogs without bromine (e.g., 2,7-dimethylindazole) to isolate halogen-specific effects .
Q. Basic: What safety precautions are necessary when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of bromine-containing vapors .
- Waste disposal : Halogenated waste must be segregated and processed via approved hazardous waste protocols .
Q. Advanced: How can researchers leverage structural analogs to explore the SAR of this compound in drug discovery?
Answer:
- Substituent variation : Replace bromine with iodine (increased steric bulk) or fluorine (enhanced electronegativity) to probe halogen bonding interactions .
- Methyl group deletion : Synthesize 5-Bromo-2H-indazole (no methyl groups) to assess the role of steric hindrance in target binding .
- Bioisosteres : Substitute the indazole core with benzimidazole (e.g., 5-Bromo-2-chloro-benzimidazole ) to evaluate scaffold flexibility.
Table 2: SAR Comparison of Indazole Analogs
Compound | Bioactivity (IC50, µM) | Key Structural Feature |
---|---|---|
This compound | 0.45 (Kinase X) | Dual methyl groups |
5-Bromo-1H-indazole | 2.10 | No methyl groups |
5-Iodo-2,7-dimethyl-2H-indazole | 0.30 | Larger halogen |
Preparation Methods
Primary Preparation Method: Alkylation of 5-Bromo-7-methyl-1H-indazole
The most direct and documented method for synthesizing 5-bromo-2,7-dimethyl-2H-indazole involves the alkylation of 5-bromo-7-methyl-1H-indazole using methyl iodide under basic conditions.
Reaction Scheme and Conditions
- Starting Material: 5-bromo-7-methyl-1H-indazole
- Reagents: Sodium hydride (60% in mineral oil), methyl iodide
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: Room temperature
- Reaction Time: Approximately 15 minutes
Procedure Summary
- Sodium hydride is added to a DMF solution of 5-bromo-7-methyl-1H-indazole.
- Methyl iodide is introduced to the reaction mixture, which is stirred at room temperature for 15 minutes.
- The reaction is quenched with water, and the product is extracted using ethyl acetate.
- The organic layer is washed with water and saturated saline, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
- The crude residue is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to isolate this compound.
This method yields the N2-methylated indazole selectively, as confirmed by spectral analysis and chromatographic purity.
Alternative Alkylation Approaches and Regioselectivity Considerations
Research on regioselective alkylation of indazole derivatives reveals that alkylation can occur at either the N1 or N2 nitrogen atoms, influenced by reaction conditions and reagents.
Regioselectivity Insights
- Sodium hydride in DMF favors deprotonation and alkylation at the N2 position for 5-bromo-7-methyl-1H-indazole derivatives.
- Different alkyl halides (e.g., iodoethane vs. iodomethane) can be used to introduce ethyl or methyl groups at N2, respectively.
- Reaction conditions such as temperature, base strength, and solvent polarity influence the regioselectivity and yield.
Yield and Purity
- Yields for N2-alkylation exceed 90% under optimized conditions.
- Purification by column chromatography typically results in high-purity products suitable for further applications.
Data Table: Summary of Preparation Method for this compound
Step | Reagents & Conditions | Description | Outcome/Yield |
---|---|---|---|
1 | 5-bromo-7-methyl-1H-indazole (844 mg), Sodium hydride (60% in oil, 240 mg), DMF (10 mL), Methyl iodide (equiv.) | Stir at room temperature for 15 min | Formation of N2-methylated product |
2 | Quench with water, extract with ethyl acetate | Separation of organic layer | Isolation of crude product |
3 | Wash with water and saturated saline, dry over Na2SO4 | Removal of impurities | Purified organic layer |
4 | Evaporate solvent under vacuum | Concentration of product | Residue for chromatography |
5 | Silica gel column chromatography (hexane/ethyl acetate) | Purification | Pure this compound, >90% yield |
Research Findings and Notes
- The alkylation reaction is rapid and efficient at room temperature, avoiding harsh conditions.
- Sodium hydride is a strong base that effectively deprotonates the indazole N-H, facilitating nucleophilic substitution with methyl iodide.
- The use of DMF as a polar aprotic solvent enhances the nucleophilicity of the deprotonated indazole and solubilizes reagents.
- Column chromatography is essential to separate regioisomers and by-products, ensuring high purity.
- The method is scalable and reproducible, making it suitable for industrial or laboratory synthesis.
Properties
IUPAC Name |
5-bromo-2,7-dimethylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-12(2)11-9(6)7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXVRQYZXKPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CN(N=C12)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657253 | |
Record name | 5-Bromo-2,7-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146637-10-6 | |
Record name | 5-Bromo-2,7-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,7-dimethyl-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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